molecular formula C10H8ClN3O2 B2679936 1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole CAS No. 1245772-33-1

1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole

Cat. No.: B2679936
CAS No.: 1245772-33-1
M. Wt: 237.64
InChI Key: VIFCIRLIFPAWOE-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-nitrophenyl)-4-methyl-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by the presence of a chloro and nitro group on the phenyl ring, which is attached to the pyrazole core. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Nitration: The nitration of 2-chlorophenyl compounds to introduce the nitro group.

    Cyclization: The formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Methylation: Introduction of the methyl group at the 4-position of the pyrazole ring.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-Chloro-6-nitrophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Reduction: The nitro group can be reduced to an amine using reagents such as iron and hydrochloric acid.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloro-6-nitrophenyl)-4-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is used in the development of agrochemicals and dyes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-nitrophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

1-(2-Chloro-6-nitrophenyl)-4-methyl-1H-pyrazole can be compared with other similar compounds such as:

    2-Chloro-6-nitrophenol: Similar in structure but lacks the pyrazole ring.

    1-(2-Chloro-6-nitrophenyl)piperidine: Contains a piperidine ring instead of a pyrazole ring.

    2-Chloro-4-nitrophenyl isothiocyanate: Contains an isothiocyanate group instead of a pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloro-6-nitrophenyl)-4-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2/c1-7-5-12-13(6-7)10-8(11)3-2-4-9(10)14(15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFCIRLIFPAWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2=C(C=CC=C2Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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